

# Target Deconvolution of GSK3494245: A Proteasome Inhibitor for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of **GSK3494245** (also known as DDD01305143), a preclinical candidate for the treatment of visceral leishmaniasis (VL) caused by the protozoan parasite Leishmania donovani. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows of the target identification process.

# **Executive Summary**

Visceral leishmaniasis remains a significant global health threat, and the emergence of drug resistance necessitates the development of novel therapeutics with new mechanisms of action. [1][2][3] **GSK3494245**, a compound developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee's Drug Discovery Unit, was identified through phenotypic screening against the related parasite Trypanosoma cruzi and subsequently optimized for activity against Leishmania donovani.[4][5] Extensive mode-of-action studies have unequivocally identified the parasite's proteasome as the primary target of **GSK3494245**.[4][5] Specifically, the compound inhibits the chymotrypsin-like activity of the proteasome by binding to the  $\beta$ 5 subunit at a novel allosteric site.[4][5][6] This guide consolidates the key findings and methodologies employed in the successful target deconvolution of this promising anti-leishmanial agent.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **GSK3494245**, demonstrating its potency, selectivity, and efficacy.

Table 1: In Vitro Potency of GSK3494245

| Assay Type                   | Target/Organism                                                        | IC50/EC50     | Reference |
|------------------------------|------------------------------------------------------------------------|---------------|-----------|
| Biochemical Assay            | Wild-Type L. donovani<br>Proteasome<br>(Chymotrypsin-like<br>activity) | 0.16 μΜ       | [6][7]    |
| Cell-Based Assay             | L. donovani<br>Promastigotes                                           | 14 nM         | [7]       |
| Cell-Based Assay             | L. donovani Axenic<br>Amastigotes                                      | pEC50 = 6.5   | [6]       |
| Intramacrophage<br>Assay     | L. donovani<br>Amastigotes in THP-1<br>cells                           | 5.7 μΜ        | [6]       |
| Intramacrophage<br>Assay     | L. donovani and L. infantum clinical strains                           | EC50 = 1.6 μM | [8]       |
| Non-pathogenic<br>Leishmania | Leishmania tarentolae                                                  | EC50 = 40 nM  | [7]       |

Table 2: Selectivity Profile of **GSK3494245** 



| Target/Organism                                                      | IC50/EC50 | Selectivity Index                                | Reference |
|----------------------------------------------------------------------|-----------|--------------------------------------------------|-----------|
| Human Proteasome<br>(Purified 26S,<br>Chymotrypsin-like<br>activity) | 13 μΜ     | ~81-fold vs. L.<br>donovani proteasome           | [6]       |
| Human Proteasome<br>(Enriched THP-1<br>extracts)                     | 40 μΜ     | 250-fold vs. L.<br>donovani proteasome           | [6]       |
| Human THP-1 cells                                                    | > 50 μM   | > 8.7-fold vs. L.<br>donovani<br>intramacrophage | [6]       |

Table 3: In Vivo Efficacy of GSK3494245

| Animal Model                                                      | Dosing Regimen                                              | Reduction in Parasite Load | Reference |
|-------------------------------------------------------------------|-------------------------------------------------------------|----------------------------|-----------|
| Mouse model of<br>Visceral<br>Leishmaniasis (L.<br>donovani, LV9) | 25 mg/kg, orally, twice<br>a day for 10<br>consecutive days | > 95%                      | [6]       |

## **Experimental Protocols and Methodologies**

The target of **GSK3494245** was elucidated through a multi-pronged approach, encompassing phenotypic screening, biochemical assays, and advanced structural biology. The key experimental workflows are described below.

#### Phenotypic Screening and Initial Hit Identification

The discovery of the chemical series leading to **GSK3494245** originated from a phenotypic screen against Trypanosoma cruzi.[4] Promising hits were then evaluated for their efficacy against the intramacrophage amastigote form of L. donovani, which is the clinically relevant stage of the parasite.[5][9] This approach prioritizes compounds based on their ability to kill the parasite within the host cell, irrespective of their specific molecular target.



### **Target Identification via Proteasome Inhibition Assays**

The primary mode of action was identified through biochemical assays that measured the enzymatic activity of the Leishmania proteasome.

- Proteasome Activity Assay: The chymotrypsin-like activity of the L. donovani proteasome
  was measured using a fluorogenic substrate. Lysates from L. donovani promastigotes were
  incubated with GSK3494245 at varying concentrations, followed by the addition of the
  substrate. The inhibition of substrate cleavage, monitored by fluorescence, was used to
  determine the IC50 value.[10] Similar assays were performed using purified human 26S
  proteasomes and extracts from human THP-1 monocytes to assess selectivity.[10]
- Active Site Probe Labeling: To confirm direct engagement with the proteasome, a
  fluorescently tagged, covalent active site probe (e.g., UbiQ-018) was used.[10] This probe
  specifically labels the active β subunits of the proteasome. Pre-incubation with GSK3494245
  was shown to selectively block the labeling of the β5 subunit in L. donovani extracts, but not
  in human cell extracts, providing direct evidence of target engagement and selectivity.[10]

## Structural Elucidation of the Binding Site

The precise binding mode of **GSK3494245** was determined using high-resolution cryo-electron microscopy (cryo-EM).

Cryo-EM Structure Determination: The 20S proteasome from Leishmania tarentolae (a non-pathogenic model) was used for structural studies.[4] Structures of the proteasome were determined both in its apo form and in complex with GSK3494245. The resulting high-resolution maps revealed a previously undiscovered inhibitor binding site located between the β4 and β5 subunits of the proteasome.[4] This novel binding site contributes to the compound's selectivity for the parasite proteasome.

#### In Vivo Efficacy Studies

The therapeutic potential of **GSK3494245** was evaluated in a mouse model of visceral leishmaniasis.

Mouse Model of Infection: Mice were infected with L. donovani (e.g., LV9 strain). Following
the establishment of infection, the mice were treated with GSK3494245 orally. The efficacy



of the compound was determined by quantifying the parasite burden in the liver and spleen at the end of the treatment period and comparing it to untreated control animals.[6]

# **Visualized Workflows and Pathways**

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action of **GSK3494245**.



Click to download full resolution via product page

Caption: Phenotypic drug discovery workflow leading to **GSK3494245**.





Click to download full resolution via product page

Caption: Experimental workflow for the target identification of GSK3494245.





Click to download full resolution via product page

Caption: Signaling pathway illustrating the mechanism of action of GSK3494245.

#### Conclusion

The target deconvolution of **GSK3494245** serves as a successful case study in modern antiparasitic drug discovery. Through a combination of phenotypic screening, biochemical validation, and high-resolution structural biology, the Leishmania donovani proteasome was







unequivocally identified as its primary target. The compound exerts its anti-leishmanial effect by inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit via a novel binding mechanism, which confers selectivity over the human ortholog.[4][5][6] While the clinical development of **GSK3494245** was discontinued due to pharmacokinetic challenges, the validation of the leishmanial proteasome as a druggable target provides a solid foundation for future drug discovery efforts against visceral leishmaniasis.[11][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Resistance in Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK3494245 |CAS:2080410-41-7 Probechem Biochemicals [probechem.com]
- 8. Current leishmaniasis drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. GSK245 (DDD1305143) | DNDi [dndi.org]
- To cite this document: BenchChem. [Target Deconvolution of GSK3494245: A Proteasome Inhibitor for Visceral Leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932695#target-identification-of-gsk3494245-in-leishmania-donovani]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com